molecular formula C18H14N2S B7543110 3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine

3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine

Cat. No.: B7543110
M. Wt: 290.4 g/mol
InChI Key: JDYOWEMCUOCPAH-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine is a heterocyclic compound that features a unique structure combining a thiophene ring, an imidazo[1,5-a]pyridine core, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophen-2-yl)pyridine
  • 2-(Thiophen-2-yl)-6-methylpyridine
  • 2-(5-Methylthiophen-2-yl)pyridine
  • 2-(5-Methylthiophen-2-yl)-6-methylpyridine

Uniqueness

3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine stands out due to its unique combination of a thiophene ring, an imidazo[1,5-a]pyridine core, and a phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(5-methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2S/c1-13-10-11-16(21-13)18-19-17(14-7-3-2-4-8-14)15-9-5-6-12-20(15)18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYOWEMCUOCPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC(=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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